molecular formula C8H8BrN3 B1358433 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 954238-09-6

6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine

Número de catálogo: B1358433
Número CAS: 954238-09-6
Peso molecular: 226.07 g/mol
Clave InChI: LWFMUKDBYLABGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Its structure includes a bromine atom at position 6, methyl groups at positions 2 and 7, and tautomeric flexibility at the N3 position. Synthesis typically involves condensation of 5-bromo-2,3-diaminopyridine with aldehydes under reflux conditions, followed by alkylation or cross-coupling reactions to introduce substituents .

Propiedades

IUPAC Name

6-bromo-2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMUKDBYLABGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine. It has been shown to inhibit cancer cell proliferation effectively.

Key Findings:

  • In vitro Studies : The compound exhibited antiproliferative effects against various cancer cell lines.
Cell LineIC50 (μM)Activity
HeLa1.8 - 3.2Antiproliferative
SW6201.8 - 3.2Antiproliferative

The mechanism of action involves intercalation into double-stranded DNA, disrupting replication and transcription processes essential for cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Insights:

  • Broad-Spectrum Activity : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

A recent study synthesized derivatives of imidazo[4,5-b]pyridine and tested their antimicrobial properties against common pathogens, showing effective inhibition.

Material Science

Due to its unique structural characteristics, this compound is being explored for applications in material science. Its electronic properties make it a candidate for developing new materials with specific functionalities.

Biological Studies

The compound is utilized in biological studies to understand its interactions with various biological targets and its potential therapeutic effects. Notably, it has been studied as an inhibitor of c-MET kinases involved in carcinogenesis.

Case Studies

  • Anticancer Study : A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited significant anticancer properties through various mechanisms involving DNA interaction.
  • Antimicrobial Investigation : Research focused on synthesizing new derivatives under phase transfer catalysis conditions revealed promising antimicrobial activity against a range of bacterial strains.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine with analogs reported in the literature:

Compound Name Substituents Molecular Formula Melting Point (°C) Rf Value (Solvent) Yield (%) Key Applications Reference ID
This compound Br (C6), CH₃ (C2, C7) C₈H₇BrN₃ Not reported Not reported Varies Intermediate for kinase inhibitors
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1) Br (C6), C₆H₅ (C2) C₁₂H₈BrN₃ Not reported 0.64 (EtOAc/hexane 1:2) 43% Antimicrobial studies
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Br (C6), CH₃ (N3) C₇H₆BrN₃ Not reported N/A N/A Early-stage drug discovery
6-Bromo-4-(4-methyl-benzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (5) Br (C6), 4-Me-benzyl (C4), C₆H₅ (C2) C₂₁H₁₇BrN₃ 160 0.33 (EtOAc/hexane 1:2) 45% Antimicrobial agents
Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate (6) Br (C6), C₆H₅ (C2), CH₂COOEt (N3) C₁₆H₁₄BrN₃O₂ 120 0.6 (EtOAc/hexane 1:2) 49% Synthetic intermediate
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) NH₂ (C2), CH₃ (N1), C₆H₅ (C6) C₁₂H₁₁N₃ Not reported N/A N/A Carcinogenicity studies

Key Observations :

  • Substituent Effects : Bromine at C6 enhances electrophilic reactivity, enabling further functionalization via cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) . Methyl groups at C2/C7 or N3 improve metabolic stability but reduce solubility .
  • Tautomerism : The 3H-imidazo[4,5-b]pyridine core exhibits tautomerism between N3 and N1 positions, influencing electronic properties and binding affinity in biological targets .

Pharmacological and Toxicological Profiles

  • Antimicrobial Potential: 4-(4-Methyl-benzyl) and ester derivatives exhibit broad-spectrum activity against Gram-positive bacteria, likely due to membrane disruption .

Physicochemical and Spectroscopic Data

  • Melting Points : Derivatives with bulky substituents (e.g., compound 5) have higher melting points (160°C) due to crystalline packing .
  • NMR Signatures : The C6 bromine atom induces downfield shifts in adjacent pyridine protons (δ 8.46–8.64 ppm in compound 5) .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 2 : Aryl groups (e.g., phenyl in compound 1) enhance π-stacking in kinase inhibitors, while methyl groups improve metabolic stability .
  • Position 3 : Alkylation (e.g., ethyl acetate in compound 6) increases lipophilicity, critical for blood-brain barrier penetration .

Actividad Biológica

6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern that influences its reactivity and biological activity. The bromine atom at the 6th position enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation.

Key Findings:

  • In vitro Studies : The compound displayed notable antiproliferative effects against various cancer cell lines. For instance, it exhibited an IC50 value ranging from 1.8 to 3.2 μM against HeLa cells and SW620 cells .
  • Mechanism of Action : The mode of action is believed to involve intercalation into double-stranded DNA (dsDNA), which disrupts replication and transcription processes essential for cancer cell survival .
Cell Line IC50 (μM) Activity
HeLa1.8 - 3.2Antiproliferative
SW6201.8 - 3.2Antiproliferative

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies that highlight its effectiveness against bacterial strains.

Research Insights:

  • Broad-Spectrum Activity : Compounds in this class have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Case Study : In a recent investigation, derivatives of imidazo[4,5-b]pyridine were synthesized and tested for their antimicrobial properties, demonstrating effective inhibition against common pathogens .

Antiviral Activity

While the antiviral properties of this compound are less explored than its anticancer and antimicrobial activities, preliminary findings suggest potential efficacy.

Observations:

  • Limited Antiviral Efficacy : In studies evaluating a range of imidazo[4,5-b]pyridine derivatives against viral strains, most tested compounds did not exhibit significant antiviral activity; however, the structural characteristics of this compound may warrant further investigation in this area .

Q & A

Q. What are the common synthetic routes for 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence regioselectivity?

The synthesis typically involves (i) catalytic hydrogenation of nitro intermediates or (ii) alkylation of brominated precursors. For example, hydrogenation of 2-amino-4,6-dimethyl-3-nitropyridine in propionic acid yields the imidazo[4,5-b]pyridine core, while alkylation with methyl iodide under basic conditions (K₂CO₃/DMF) introduces substituents at specific positions . Regioselectivity is highly sensitive to solvent choice (e.g., propionic acid vs. DMF) and catalyst type (e.g., Pd/C for hydrogenation), with polar aprotic solvents favoring N-alkylation over C-substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • ¹H/¹³C NMR : Aromatic protons in the imidazo[4,5-b]pyridine ring appear as doublets (δ 7.5–8.5 ppm), while methyl groups resonate as singlets (δ 2.1–2.5 ppm). Coupling patterns distinguish bromine’s para/ortho effects .
  • X-ray crystallography : SHELX or OLEX2 software can resolve the planar fused-ring system (mean deviation <0.01 Å) and confirm substituent positions. Hydrogen-bonded dimers (N–H⋯O interactions) are common in crystal packing .
  • UV-Vis : Absorption maxima near 244–286 nm indicate π→π* transitions in the conjugated heterocyclic system .

Q. What solubility challenges arise with this compound, and how can they be mitigated for biological assays?

The compound has poor aqueous solubility (~0.25 mg/mL in PBS) but dissolves well in DMF (30 mg/mL) or DMSO (20 mg/mL). For in vitro studies, prepare stock solutions in DMF and dilute in PBS to ≤1% organic solvent. Note that prolonged storage of aqueous solutions (>24 hours) risks precipitation .

Advanced Research Questions

Q. How does bromine substitution at the 6-position influence reactivity in cross-coupling reactions compared to other halogenated imidazopyridines?

The 6-bromo group exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from adjacent methyl groups. Pd(PPh₃)₄ in toluene/EtOH (80°C, 12h) achieves ~60% yield with aryl boronic acids, whereas 7-bromo analogs show faster kinetics but lower regiochemical control. DFT studies suggest the bromine’s electron-withdrawing effect stabilizes transition states for oxidative addition .

Q. What computational strategies predict the compound’s binding affinity to angiotensin II receptors, and how do structural modifications alter potency?

Molecular docking (AutoDock Vina) using the crystal structure of angiotensin II receptor (PDB: 4YAY) identifies key interactions:

  • The imidazo[4,5-b]pyridine core forms π-stacking with Tyr³⁵.
  • The 6-bromo group enhances hydrophobic contacts with Leu¹⁰².
  • Methyl groups at positions 2 and 7 reduce steric clashes compared to bulkier substituents. Free energy perturbation (FEP) simulations predict that replacing bromine with cyano improves binding ΔG by ~1.2 kcal/mol .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound’s anticancer activity?

Discrepancies often arise from metabolic instability (e.g., CYP3A4-mediated dealkylation) or poor tissue penetration. Strategies include:

  • Prodrug design : Mask the 3H-imidazole NH with acetyl groups to enhance plasma stability .
  • Pharmacokinetic profiling : Use LC-MS/MS to monitor metabolite formation (e.g., demethylated or debrominated byproducts) in rodent serum .
  • Tumor microenvironment targeting : Encapsulate the compound in pH-sensitive liposomes to improve intratumoral delivery .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.